Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate is a compound categorized under the class of 1,4-benzodiazepines, which are characterized by a benzene ring fused to a 1,4-azepine structure. This compound is recognized for its potential pharmacological applications, although it is not currently approved for clinical use. The DrugBank ID for this compound is DB08717, indicating its status as a small molecule in experimental stages without any known therapeutic indications or clinical trials registered as of now .
The compound is derived from the broader category of organic compounds known as organoheterocyclic compounds. It falls under the subclass of benzodiazepines, specifically 1,4-benzodiazepines, which are known for their psychoactive effects and are commonly used in medicinal chemistry. The molecular formula for methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate is CHNO, with an average molecular weight of approximately 234.25 g/mol .
The synthesis of methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate can be achieved through several methods involving various reagents and conditions. One common approach involves the intramolecular cyclization of appropriate precursors in the presence of Lewis acids such as aluminum chloride. This method facilitates the formation of the benzodiazepine core structure through a series of nucleophilic substitutions and cyclizations.
For example, a study describes the synthesis of related benzodiazepines via aluminum chloride-mediated reactions where N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl) derivatives undergo cyclization to yield tetrahydro-benzodiazepines . Following this initial cyclization step, further modifications can be made using Grignard reagents or phosphites to introduce additional functional groups necessary for creating methyl esters or carboxylic acid derivatives.
The molecular structure of methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate features a tetrahydro framework with a carbonyl group at position 5 and a carboxylate moiety at position 6. The stereochemistry at position 2 is designated as (2S), indicating specific spatial arrangements that can influence biological activity.
The structural representation can be summarized as follows:
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological interactions .
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate can participate in various chemical reactions typical for benzodiazepine derivatives. These include:
These reactions are significant for modifying the compound's pharmacological properties and enhancing its therapeutic potential .
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | Approximately 234.25 g/mol |
Density | Predicted: 1.234 g/cm³ |
Boiling Point | Predicted: ~434.3 °C |
pKa | -1.09 (predicted) |
Solubility | Information not specified |
These properties suggest that while it may have moderate solubility in organic solvents, further studies would be needed to assess its behavior in biological systems .
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate holds potential applications primarily in medicinal chemistry and pharmacological research. Its structural characteristics make it a candidate for developing new anxiolytic or sedative medications. Additionally, it could serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects associated with existing benzodiazepines.
Research into this compound may also contribute to understanding the mechanisms underlying benzodiazepine action and their interactions with neurochemical pathways .
Intramolecular cross-coupling represents a pivotal strategy for constructing the seven-membered diazepine ring central to methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate. Copper-catalyzed C–N bond formation enables efficient ring closure from linear precursors, particularly N-(2-bromobenzyl)azetidine-2-carboxamides. Under optimized conditions, CuI (5-10 mol%) coordinated with N,N-dimethylglycine (10-15 mol%) serves as the catalytic system, facilitating cyclization in refluxing 1,4-dioxane within 3 hours. This method achieves exceptional yields (91–98%) while preserving halogen substituents on the aryl ring for downstream derivatization [2]. The reaction proceeds via oxidative addition of copper into the aryl-bromide bond, followed by nucleophilic attack from the amide nitrogen, forming the C–N bond that completes the diazepine scaffold. Substrate tolerance includes electron-donating and electron-withdrawing groups on the benzyl moiety, though sterically hindered ortho-substituted variants may require extended reaction times. Alternative precursors such as 2-aminobenzaldehyde derivatives undergo acid-catalyzed cyclocondensation with methyl acetoacetate equivalents, though this route often necessitates stringent anhydrous conditions and yields are moderate (60–75%) .
Catalytic ring-closing metathesis (RCM) provides access to unsaturated benzodiazepine precursors that are subsequently hydrogenated and functionalized. Second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs catalyst II, 5 mol%) in dichloromethane at room temperature efficiently mediate diene cyclization to yield 2,3-dihydro-1H-1,4-benzodiazepines. Subsequent hydrogenation (Pd/C, H₂) saturates the C2-C3 bond, while chemoselective oxidation (e.g., MnO₂ or TEMPO/BAIB) introduces the 5-oxo functionality. This stepwise approach allows precise stereocontrol at C3 and C5 positions but requires careful optimization to suppress olefin isomerization side reactions [4].
Table 1: Catalytic Systems for Benzodiazepine Annulation
Method | Catalyst/Reagent | Solvent | Temperature | Yield Range | Key Advantages |
---|---|---|---|---|---|
Copper-Catalyzed C–N Coupling | CuI/N,N-dimethylglycine | 1,4-Dioxane | Reflux | 91–98% | Functional group tolerance |
Cyclocondensation | Potassium tert-butoxide | Tetrahydrofuran | -35 °C to 0 °C | 70–89% | One-pot annulation |
Ring-Closing Metathesis | Hoveyda-Grubbs II | Dichloromethane | Room temperature | 65–82% | Stereocontrol |
Cyclocondensation strategies employing potassium tert-butoxide as a base demonstrate superior efficiency for direct diazepine formation. A critical advancement involves the one-pot annulation between amidobenzodiazepines and ethyl isocyanoacetate. Key parameters include strict temperature control (–35 °C) and stoichiometric precision: potassium tert-butoxide (1.1 equivalents) deprotonates the amide precursor, followed by diethylchlorophosphate (1.3 equivalents) to form the iminophosphate intermediate. Subsequent addition of ethyl isocyanoacetate (1.1 equivalents) and a second portion of potassium tert-butoxide triggers cyclization, affording 70–89% isolated yield after precipitation from diethyl ether. This methodology accommodates diverse substituents including halogens (F, Cl, Br) and chiral centers without racemization [1].
Regioselective functionalization of the 5-oxo and methyl 6-carboxylate groups enables precise modulation of molecular properties. Transesterification of the methyl ester employs titanium(IV) isopropoxide (0.1 equivalents) as a Lewis acid catalyst in anhydrous alcohols (e.g., ethanol, n-propanol), achieving near-quantitative conversion at 60–80 °C within 4 hours. This chemoselective approach leaves lactams, oxadiazoles, and ketones intact [3]. For amide formation, carbodiimide coupling reagents (EDC·HCl, HOBt) activate the carboxylate in tetrahydrofuran, reacting with primary amines to deliver benzodiazepin-6-carboxamides in 75–92% yield after silica gel purification.
Table 2: Esterification and Amidation of the 6-Carboxylate Group
Transformation | Reagents/Conditions | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|---|
Ethyl Ester | Ti(OⁱPr)₄ (0.1 eq), EtOH, 4 h | Anhydrous Ethanol | 80 °C | 98% | >99% (HPLC) |
n-Propyl Ester | Ti(OⁱPr)₄ (0.1 eq), n-PrOH, 6 h | n-Propanol | 60 °C | 95% | >99% (HPLC) |
Benzylamide | EDC·HCl (1.5 eq), HOBt (1.5 eq), BnNH₂ | Tetrahydrofuran | Room temperature | 92% | 98% (HPLC) |
Piperidinylamide | DCC (1.8 eq), DMAP (0.2 eq), Piperidine | Dichloromethane | 0 °C to RT | 87% | 96% (HPLC) |
The 5-oxo group undergoes nucleophilic addition only under forcing conditions due to amidic resonance stabilization. However, N-alkylation at the lactam nitrogen proceeds cleanly using sodium hydride (1.2 equivalents) in dimethylformamide followed by alkyl halides (methyl iodide, propargyl bromide) at 0 °C to room temperature, yielding N3-alkylated derivatives (80–88%). Alternative activation via N-silylation using hexamethyldisilazane enables electrophilic substitutions at C8 when the diazepine ring contains activating substituents [6].
The azetidine-fused benzodiazepine derivatives serve as precursors for ring-expanded analogs via regioselective nucleophilic ring-opening. N-methylation with methyl triflate (2 equivalents) in dichloromethane quantitatively converts precursors into azetidinium triflate salts. Subsequent treatment with nucleophiles (NaN₃, KCN, PhSNa) in dimethylformamide at room temperature induces C–N bond cleavage at the less hindered methylene position, affording 3-substituted ethyl derivatives (70–95% yield). Sodium thiophenolate exhibits exceptional nucleophilicity (near-quantitative yield), while phenoxide anions fail to react due to insufficient nucleophilic strength [2].
Site-selective N1-alkylation leverages the differential basicity of benzodiazepine nitrogens. Deprotonation at the lactam nitrogen using lithium bis(trimethylsilyl)amide in tetrahydrofuran at –78 °C generates a stabilized anion that reacts with electrophiles (alkyl halides, carbonyl compounds). This approach installs benzyl, allyl, and propargyl groups (65–82% yield) without competing N4-alkylation. For late-stage diversification, Mitsunobu conditions (DIAD, PPh₃) couple secondary alcohols with the N1 position, though yields are moderate (50–65%) due to steric constraints [1] [2].
Alkylation at C3 occurs via enolate formation using lithium diisopropylamide in tetrahydrofuran at –78 °C. Quenching with electrophiles (methyl iodide, benzyl chloroformate) provides 3,3-disubstituted derivatives crucial for structure-activity relationship studies. Notably, ester hydrolysis under basic conditions (lithium hydroxide, tetrahydrofuran/water) followed by decarboxylation at 160–180 °C furnishes the 6-unsubstituted scaffold, enabling alternative carboxylation at different ring positions [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: